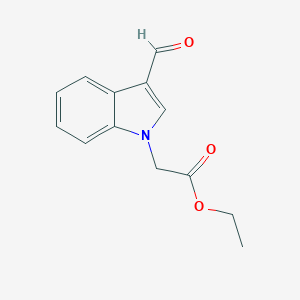

(3-Formyl-indol-1-yl)-acetic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 2-(3-formylindol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-2-17-13(16)8-14-7-10(9-15)11-5-3-4-6-12(11)14/h3-7,9H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBKKLZGZHIBOBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=C(C2=CC=CC=C21)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355454 | |

| Record name | Ethyl (3-formyl-1H-indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27065-94-7 | |

| Record name | Ethyl (3-formyl-1H-indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: (3-Formyl-indol-1-yl)-acetic acid ethyl ester

This technical guide provides an in-depth analysis of (3-Formyl-indol-1-yl)-acetic acid ethyl ester (CAS: 27065-94-7), a critical bifunctional scaffold in medicinal chemistry. This compound serves as a strategic intermediate for synthesizing complex indole alkaloids, auxin mimics, and pharmaceutical agents targeting oncological and neurological pathways.

Executive Summary

This compound (also known as Ethyl 2-(3-formyl-1H-indol-1-yl)acetate) represents a "privileged structure" in drug discovery due to its dual electrophilic nature. It possesses two distinct reactive centers: the C3-formyl group , capable of condensation and redox reactions, and the N1-acetic ester moiety , which allows for chain elongation, cyclization, or hydrolysis. This guide details its synthesis, physicochemical properties, and utility as a precursor for

Chemical Identity & Physicochemical Properties[1][2][3][4]

| Parameter | Technical Specification |

| IUPAC Name | Ethyl 2-(3-formyl-1H-indol-1-yl)acetate |

| Common Name | This compound |

| CAS Registry Number | 27065-94-7 |

| Molecular Formula | C |

| Molecular Weight | 231.25 g/mol |

| Appearance | Pale yellow crystalline solid or viscous oil (purity dependent) |

| Melting Point | 78–82 °C (Typical range for N-alkylated indole aldehydes) |

| Solubility | Soluble in DCM, CHCl |

| pKa (Predicted) | ~ -1.5 (Indole NH proton is replaced; basicity refers to carbonyl oxygen) |

Synthetic Methodologies

The synthesis of this scaffold is generally approached via two primary routes. The N-Alkylation Route is preferred for laboratory scale due to higher yields and operational simplicity.

Route A: N-Alkylation of Indole-3-carboxaldehyde (Preferred)

This method utilizes the acidity of the indole N-H bond (pKa ~16) to introduce the acetate arm.

-

Reagents: Indole-3-carboxaldehyde, Ethyl bromoacetate, Base (K

CO -

Solvent: Anhydrous DMF or Acetonitrile.

-

Conditions: 60–80 °C, 4–12 hours.

-

Mechanism: S

2 nucleophilic attack of the indolyl anion on the alkyl bromide.

Route B: Vilsmeier-Haack Formylation

This route installs the aldehyde after the ester is already in place.

-

Precursor: Ethyl (1H-indol-1-yl)acetate.

-

Reagents: POCl

, DMF (Vilsmeier Reagent). -

Conditions: 0 °C to RT.

-

Selectivity: High regioselectivity for C3 due to the electron-rich nature of the indole ring.

Visualization: Synthetic Pathways

Caption: Convergent synthetic strategies for CAS 27065-94-7. Route A (top) is generally preferred for atom economy.

Spectroscopic Characterization (Diagnostic Signals)[4]

Accurate identification relies on distinguishing the aldehyde proton and the ethyl ester chain.

H NMR (DMSO-d / CDCl , 400 MHz)

| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |

| CHO | 9.95 – 10.05 | Singlet (s) | 1H | Formyl proton (C3) |

| Ar-H (C2) | 7.80 – 8.10 | Singlet (s) | 1H | Indole C2 proton (Deshielded) |

| Ar-H | 7.20 – 7.60 | Multiplet (m) | 4H | Indole benzene ring protons |

| N-CH | 4.90 – 5.10 | Singlet (s) | 2H | Methylene adjacent to Nitrogen |

| O-CH | 4.15 – 4.25 | Quartet (q) | 2H | Ethyl ester methylene |

| CH | 1.20 – 1.30 | Triplet (t) | 3H | Ethyl ester methyl |

IR Spectroscopy (KBr)

-

1660–1670 cm

: C=O stretch (Conjugated Aldehyde). -

1735–1750 cm

: C=O stretch (Ester). -

No N-H stretch: Absence of band at 3200–3400 cm

confirms N-substitution.

Reactivity Profile & Transformations

The molecule's bifunctionality allows for divergent synthesis .

A. C3-Formyl Reactivity (Aldehyde)

-

Knoevenagel Condensation: Reaction with malononitrile or ethyl cyanoacetate yields tyrphostin analogs (kinase inhibitors).

-

Schiff Base Formation: Condensation with amines/hydrazines yields imines, used as ligands or intermediates for reduction to amines.

-

Henry Reaction: Reaction with nitromethane yields nitroalkenes, precursors to tryptamines .

B. N1-Ester Reactivity[3]

-

Hydrolysis: Treatment with LiOH/NaOH yields the free acid [(3-Formyl-indol-1-yl)acetic acid], increasing water solubility.

-

Hydrazinolysis: Reaction with hydrazine hydrate yields the hydrazide, a precursor for 1,3,4-oxadiazoles (antimicrobial agents).

-

Reduction: LiAlH

reduction converts both the ester and aldehyde to alcohols (N-hydroxyethyl-indole-3-methanol).

Visualization: Reaction Map

Caption: Divergent synthesis pathways utilizing the C3-Aldehyde (Blue arrows) and N1-Ester (Red arrows).

Applications in Drug Development[6][7][8]

Anticancer Therapeutics

The (3-formyl-indol-1-yl) moiety serves as a pharmacophore for tubulin polymerization inhibitors . Derivatives synthesized via the Knoevenagel condensation of the aldehyde group have shown potency against MCF-7 (breast cancer) and HeLa cell lines by inducing apoptosis.

Antiviral Agents

Hydrazone derivatives obtained from this ester have been explored for activity against Tobacco Mosaic Virus (TMV) and potential HIV-1 integrase inhibition, leveraging the indole ring's ability to intercalate with viral DNA/RNA machinery.

Auxin Mimics

Structurally related to Indole-3-acetic acid (IAA), derivatives of this compound act as synthetic auxins .[1] The N-substitution often alters transport properties in plants, making them useful for studying auxin transport proteins (TIR1/AFB).

Safety & Handling (MSDS Summary)

-

GHS Classification:

-

Skin Irritation (Category 2)[2]

-

Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation, Category 3)

-

-

Handling: Use in a fume hood. Avoid dust formation.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to air oxidation to carboxylic acids over time.

References

-

BenchChem. (2025). Application Notes: Ethyl (3-formyl-1H-indol-2-yl)acetate in Organic Synthesis. Link

-

PubChem. (2025). Compound Summary: Ethyl 2-(3-formyl-1H-indol-1-yl)acetate (CAS 27065-94-7). National Library of Medicine. Link

-

El-Sawy, E. R., et al. (2017).[3] "1H-Indole-3-carboxaldehyde: Synthesis and Reactions." Egyptian Journal of Chemistry, 60(5). Link

-

Sigma-Aldrich. (2025). Product Specification: (3-Formyl-1-indolyl)acetic acid derivatives. Link

-

Der Pharma Chemica. (2015). "Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues." Der Pharma Chemica, 7(3), 203-205. Link

Sources

Technical Whitepaper: Scalable Synthesis of (3-Formyl-indol-1-yl)-acetic Acid Ethyl Ester

This technical guide details the synthesis of (3-Formyl-indol-1-yl)-acetic acid ethyl ester (also known as ethyl 2-(3-formyl-1H-indol-1-yl)acetate).[1] It is designed for researchers requiring a scalable, high-purity protocol.[1]

Executive Summary & Strategic Analysis

The target molecule, This compound , is a bifunctional indole derivative widely used as a pharmacophore in the development of aldose reductase inhibitors (e.g., Alrestatin analogs) and non-steroidal anti-inflammatory drugs (NSAIDs).

Retrosynthetic Assessment

Two primary pathways exist for synthesizing this scaffold:[2]

-

Route A (C3-Formylation

N-Alkylation): Functionalization of the indole C3 position via Vilsmeier-Haack, followed by N-alkylation.[1] -

Route B (N-Alkylation

C3-Formylation): N-alkylation of the indole core, followed by C3 formylation.[1]

Selected Pathway: Route A (The "Blocked C3" Strategy) This guide prioritizes Route A .[1]

-

Rationale: Introducing the formyl group at C3 first dramatically increases the acidity of the N-H proton (pKa drops from ~17 to ~12 due to the electron-withdrawing aldehyde). This allows for the use of milder bases (e.g., K₂CO₃ instead of NaH) during the alkylation step and completely eliminates the risk of C3-alkylation side products, ensuring high regioselectivity.

Synthesis Pathway Visualization

The following diagram outlines the optimized workflow, highlighting the mechanistic flow from raw indole to the final ester.

Figure 1: Sequential synthesis pathway prioritizing C3-functionalization to ensure N-regioselectivity.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Formylindole (Vilsmeier-Haack Formylation)

If 3-formylindole is not purchased commercially, it must be synthesized with strict moisture control to prevent phosphorus oxychloride (POCl₃) degradation.[1]

Mechanism: The reaction proceeds via the formation of a chloroiminium ion (Vilsmeier reagent) in situ, which acts as a potent electrophile attacking the electron-rich C3 position of the indole.

| Parameter | Specification |

| Reagents | Indole (1.0 eq), POCl₃ (1.1 eq), DMF (5.0 eq/Solvent) |

| Temperature | 0°C (Addition) |

| Time | 1–2 Hours |

| Yield | 85–92% |

Protocol:

-

Reagent Formation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (Dimethylformamide) to 0°C.

-

Addition: Add POCl₃ dropwise over 20 minutes. Caution: Exothermic.[1] Stir for 15 minutes to generate the Vilsmeier complex (white/yellowish precipitate may form).[1]

-

Substrate Introduction: Dissolve Indole in a minimum volume of DMF and add dropwise to the Vilsmeier complex at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (or mild heat to 35°C) and stir for 1 hour. The solution will turn viscous and yellow/orange.[1]

-

Hydrolysis (Critical): Pour the reaction mixture onto crushed ice (5x volume) containing NaOH (2M) to adjust pH to ~8–9. The intermediate iminium salt hydrolyzes to the aldehyde.[1][3][4]

-

Workup: The product, 3-formylindole, will precipitate as a beige solid.[1] Filter, wash copiously with water, and dry under vacuum.[1] Recrystallize from ethanol if necessary.

Step 2: N-Alkylation with Ethyl Bromoacetate

This step utilizes the enhanced acidity of the indole N-H bond induced by the C3-formyl group.

Mechanism: Base-promoted deprotonation of the indole nitrogen followed by an S_N2 nucleophilic attack on the

| Parameter | Specification |

| Reagents | 3-Formylindole (1.0 eq), Ethyl Bromoacetate (1.2 eq), K₂CO₃ (2.0 eq) |

| Solvent | DMF (Anhydrous) or Acetonitrile |

| Temperature | 60°C |

| Time | 3–5 Hours |

| Yield | 88–95% |

Protocol:

-

Setup: Charge a flask with 3-Formylindole (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in DMF (0.5 M concentration relative to indole).

-

Activation: Stir at Room Temperature for 15 minutes. The mixture may change color as the indolyl anion is generated.[1]

-

Alkylation: Add Ethyl bromoacetate (1.2 eq) dropwise. Note: Ethyl bromoacetate is a lachrymator; handle in a fume hood.

-

Heating: Heat the mixture to 60°C. Monitor by TLC (System: Hexane/Ethyl Acetate 7:3). The polar N-H spot will disappear, replaced by a less polar product spot.

-

Quench: Pour the mixture into ice-cold water.

-

Extraction: The product may precipitate.[1] If it does, filter it.[1] If it forms an oil, extract with Ethyl Acetate (3x).[1] Wash the organic layer with Brine (to remove DMF), dry over Na₂SO₄, and concentrate.[1]

-

Purification: If the crude is not crystalline, purify via silica gel column chromatography (Gradient: 0

30% EtOAc in Hexanes).[1]

Mechanistic Logic & Troubleshooting

Why K₂CO₃ instead of NaH?

While Sodium Hydride (NaH) is the standard base for indole alkylation, it requires strictly anhydrous conditions and generates H₂ gas.[1] Because the 3-formyl group withdraws electron density via resonance, the N-H bond is significantly more acidic. Weak bases like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are sufficient, safer, and easier to handle on a kilogram scale.[1]

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete hydrolysis of the iminium salt.[1] | Ensure the quench pH is basic (>8) and stir the aqueous slurry for at least 1 hour before filtration. |

| C-Alkylation Byproducts | Use of Route B (Alkylation first).[1] | Switch to Route A. The C3-formyl group sterically and electronically blocks C-alkylation.[1] |

| "Oiling Out" in Step 2 | Residual DMF in the product.[1] | DMF has a high boiling point.[1] Wash the organic extract 3x with water/brine or use a lyophilizer if available.[1] |

| Darkening of Product | Oxidation of the aldehyde.[1] | Store the final product under Nitrogen/Argon in the dark.[1] Aldehydes can auto-oxidize to carboxylic acids over time.[1] |

References

-

Vilsmeier-Haack Reaction Overview

-

N-Alkylation of Electron-Deficient Indoles

-

Specific Target Synthesis (Analogous Protocols)

-

Safety Data (Ethyl Bromoacetate)

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2-Isobutyl-3-methoxypyrazine | 24683-00-9 | TCI EUROPE N.V. [tcichemicals.com]

The Indole-3-Acetic Acid Scaffold: A Cornerstone of Biology and a Blueprint for Therapeutic Innovation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Indole-3-acetic acid (IAA), the principal auxin in plants, is a molecule of profound biological significance. Its simple yet elegant indole scaffold governs a vast array of physiological processes essential for plant life, from cell division and elongation to intricate developmental patterning. The molecular machinery that perceives and transduces the IAA signal represents a paradigm of hormone action, involving regulated protein degradation to enact rapid genomic responses. Beyond its fundamental role in phytobiology, the indole nucleus of IAA serves as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and versatile substitution points have been exploited to develop a diverse range of therapeutic agents, including synthetic auxin herbicides, anti-inflammatory drugs, and innovative anticancer compounds. This guide provides an in-depth exploration of the IAA scaffold, detailing its biological roles, the molecular intricacies of its signaling pathway, its applications in agriculture and drug discovery, and the state-of-the-art methodologies employed in its study.

The Endogenous Architect: IAA in Plant Biology

The discovery of IAA as a plant hormone, or "auxin," revolutionized our understanding of plant growth and development.[1] It is not merely a growth promoter but a master coordinator, orchestrating complex processes through concentration gradients and tissue-specific responses.

Biosynthesis and Metabolic Homeostasis

Plants synthesize IAA through several pathways, most of which originate from the amino acid tryptophan.[2] The primary route in many plants is the indole-3-pyruvic acid (IPA) pathway, a two-step process catalyzed by TAA1 aminotransferases and YUCCA (YUC) monooxygenases.[3][4] Other tryptophan-dependent pathways include the indole-3-acetamide (IAM), tryptamine (TAM), and indole-3-acetonitrile (IAN) pathways, which are notably utilized by plant-associated microbes.[4] A tryptophan-independent pathway also exists, highlighting the metabolic flexibility plants possess to maintain this crucial molecule.[2]

The cellular concentration of active, free IAA is tightly regulated. Homeostasis is maintained through a dynamic balance of biosynthesis, transport, and inactivation via conjugation or degradation. Conjugation to sugars or amino acids creates storage forms that can be hydrolyzed to release active IAA, while irreversible oxidation provides a means of catabolic removal.[5]

Physiological Roles of IAA

IAA's influence permeates nearly every aspect of a plant's life cycle.[6][7] Its functions are highly dose-dependent, with optimal concentrations varying between different tissues and developmental stages.[1][8]

-

Cell Elongation and Division: At the cellular level, auxin stimulates both cell division and longitudinal expansion, the primary driver of plant growth.[9][10]

-

Apical Dominance: IAA produced in the apical bud inhibits the growth of lateral buds, ensuring the main stem grows taller and outcompetes neighbors for light.[1][7]

-

Root Development: IAA is critical for initiating the formation of both primary and lateral roots, as well as adventitious roots from stem cuttings.[1][7][9][10]

-

Tropisms: It mediates plant responses to environmental stimuli, such as phototropism (bending towards light) and gravitropism (directing growth in response to gravity).[7][9]

-

Vascular Differentiation and Fruit Development: IAA guides the formation of vascular tissues (xylem and phloem) and is involved in fruit set and development.[7][9]

The Molecular Mechanism: A Paradigm of Signal Transduction

The auxin signaling pathway is a model of elegant simplicity and regulatory efficiency, relying on targeted protein degradation to control gene expression.[11][12][13] This mechanism allows for a rapid and reversible switch between transcriptional repression and activation in response to changing IAA concentrations.

At low auxin levels, Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) proteins act as transcriptional repressors. They achieve this by binding to AUXIN RESPONSE FACTOR (ARF) transcription factors, preventing them from activating gene expression.[2][13] Many Aux/IAA proteins also recruit co-repressors like TOPLESS (TPL), which induce chromatin condensation to further silence target genes.[13]

When IAA concentrations rise, the hormone acts as a "molecular glue."[13] It binds to a co-receptor complex consisting of an F-box protein, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs, and an Aux/IAA repressor.[10][13] This IAA-induced interaction targets the Aux/IAA protein for polyubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex.[11][12] The ubiquitinated Aux/IAA is then rapidly degraded by the 26S proteasome.[13][14]

The degradation of the Aux/IAA repressor liberates the ARF transcription factor, which can then bind to Auxin Response Elements (AuxREs) in the promoters of early-response genes, activating their transcription.[11][14] These genes include the Aux/IAA family itself, creating a rapid negative feedback loop, as well as other families like SAUR (Small Auxin Up-Regulated) and GH3, which are involved in cell growth and auxin conjugation, respectively.[11][14]

The Versatile Scaffold: IAA in Agriculture and Therapeutics

The structural and functional knowledge of IAA has been leveraged far beyond basic plant science, leading to major innovations in agriculture and providing a foundational scaffold for drug discovery.[15]

Synthetic Auxins as Herbicides

Some of the first selective synthetic herbicides were designed to mimic IAA.[8][16] Compounds like 2,4-D and dicamba are structurally similar to IAA and are recognized by the plant's auxin signaling machinery.[8][17] In susceptible broadleaf weeds, these synthetic auxins are not efficiently metabolized and lead to an uncontrolled, lethal activation of auxin response pathways, disrupting numerous growth processes and causing cell death.[18] Grasses are generally tolerant due to restricted translocation and enhanced metabolism of these compounds.[8] However, the prolonged use of these herbicides has led to the evolution of resistance in several weed species, often through mutations in the target site genes like those encoding Aux/IAA proteins.[16][17][19]

The Indole Scaffold in Drug Discovery

The indole ring is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets and its synthetic tractability.[15][20][21] Found in essential biomolecules like serotonin and melatonin, the indole scaffold is a cornerstone of modern drug design.[21] IAA itself is a prime example of this scaffold's potential.

-

Anticancer Activity: The IAA scaffold and its derivatives have shown significant promise as anticancer agents.[22] Studies have demonstrated that IAA can selectively induce apoptosis in cancer cells, including neuroblastoma and prostate cancer, often in combination with activating agents like horseradish peroxidase or UVB irradiation.[23][24][25] The mechanisms are diverse, involving the generation of reactive oxygen species (ROS), cell cycle arrest, and modulation of key oncogenic pathways like ALK signaling.[23][24] Synthetic derivatives have been designed to inhibit critical cancer targets such as tubulin, protein kinases, and histone deacetylases (HDACs).[21]

-

Anti-inflammatory and Antioxidant Properties: Indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), is an indole-3-acetic acid derivative that potently inhibits cyclooxygenase (COX) enzymes.[20][26] This highlights the scaffold's potential for developing anti-inflammatory agents. Furthermore, various substituted IAA derivatives have been shown to possess direct antioxidant activity and the ability to inhibit enzymes like aldose reductase, which is implicated in diabetic complications.[27]

-

Other Therapeutic Applications: The versatility of the indole scaffold is extensive. Derivatives are being explored as ectonucleotidase inhibitors for cancer therapy, CRTH2 receptor antagonists for respiratory diseases, and as antimicrobial and antitubercular agents.[21][22][28][29][30]

The following table summarizes the diverse biological activities of selected compounds based on the indole-acetic acid scaffold.

| Compound/Derivative Class | Target/Mechanism | Biological Activity | Reference(s) |

| Indole-3-acetic acid (IAA) | ALK downregulation, ROS generation | Anticancer (Neuroblastoma) | [23] |

| Indomethacin | Cyclooxygenase (COX) inhibition | Anti-inflammatory | [20][26] |

| IAA Sulfonate Derivatives | Ectonucleotidase inhibition | Anticancer | [29][30] |

| Substituted 1-IAA Derivatives | Aldose Reductase inhibition | Antidiabetic | [27] |

| Synthetic Auxins (e.g., 2,4-D) | Overactivation of auxin signaling | Herbicidal | [8][18] |

| Tetrahydrocarbazole IAA Deriv. | CRTH2 Receptor Antagonism | Anti-inflammatory (Asthma) | [28] |

Methodologies for the Study of Indole-3-Acetic Acid

Accurate quantification and functional analysis of IAA are essential for both fundamental research and applied science. A variety of methods have been developed, ranging from simple screening assays to highly sensitive mass spectrometry techniques.

Quantification of IAA

The choice of analytical method depends on the required sensitivity, specificity, and the complexity of the sample matrix.

| Method | Principle | Sensitivity | Specificity | Key Applications/Limitations | Reference(s) |

| Salkowski Reagent | Colorimetric reaction with a strong acid and ferric salt. | Micromolar (µM) | Low (reacts with many indole compounds) | Rapid screening of microbial cultures for indole production. Not suitable for complex plant extracts. | [31][32] |

| HPLC with Fluorescence | Chromatographic separation followed by detection of native indole fluorescence. | Nanomolar (nM) | Moderate to High | Quantification in relatively clean samples. Co-elution can be an issue. | [33][34] |

| LC-MS/MS | Liquid chromatographic separation coupled with tandem mass spectrometry. | Picomolar (pM) to Femtomolar (fM) | Very High | Gold standard for accurate and specific quantification in complex biological matrices. Allows for stable isotope dilution analysis. | [3][32][35] |

Experimental Protocol: Quantification of Endogenous IAA in Plant Tissue by LC-MS/MS

This protocol outlines a robust method for the extraction, purification, and quantification of IAA from plant tissue, a cornerstone technique in phytohormone research. The causality behind this workflow is to progressively remove interfering compounds (lipids, pigments) while concentrating the target analyte (IAA) for sensitive detection. The use of a stable isotope-labeled internal standard is critical for trustworthiness, as it corrects for analyte loss during sample preparation.

Materials:

-

Plant tissue (e.g., Arabidopsis thaliana seedlings)

-

Liquid nitrogen

-

Extraction buffer: 2-propanol/H₂O/concentrated HCl (2:1:0.002, v/v/v)

-

Dichloromethane (DCM)

-

Stable isotope-labeled internal standard: ¹³C₆-IAA

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol, Acetonitrile (LC-MS grade)

-

Formic acid

-

LC-MS/MS system with an electrospray ionization (ESI) source

Workflow Diagram:

Step-by-Step Methodology:

-

Sample Preparation: a. Harvest approximately 50-100 mg of fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead beater.

-

Extraction: a. Transfer the frozen powder to a tube containing 1 mL of ice-cold extraction buffer. b. Add a known amount of ¹³C₆-IAA internal standard. This is the critical step for accurate quantification, as the standard will behave identically to the endogenous IAA throughout the procedure. c. Shake the mixture for 30 minutes at 4°C. d. Add 1 mL of DCM and shake for a further 30 minutes at 4°C. e. Centrifuge at 13,000 x g for 5 minutes at 4°C to separate the phases.

-

Purification: a. Carefully transfer the lower organic phase (DCM) to a new tube. b. Evaporate the solvent to dryness under a gentle stream of nitrogen gas. c. Resuspend the dried extract in 1 mL of 1% formic acid. d. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of 1% formic acid. e. Load the resuspended sample onto the cartridge. f. Wash the cartridge with 1 mL of 1% formic acid to remove highly polar impurities. g. Elute the IAA and the internal standard with 1 mL of 80% methanol.

-

Analysis: a. Evaporate the eluate to dryness under nitrogen. b. Reconstitute the sample in a small volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 15% acetonitrile with 0.1% formic acid). c. Inject the sample into the LC-MS/MS system. d. Separation is typically achieved on a C18 column using a gradient of water and acetonitrile containing 0.1% formic acid. e. Detection is performed using Multiple Reaction Monitoring (MRM) in negative ion mode. Monitor the specific precursor-to-product ion transitions for both endogenous IAA (e.g., m/z 174 -> 130) and the ¹³C₆-IAA standard (e.g., m/z 180 -> 136). f. Quantify the amount of endogenous IAA by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Conclusion and Future Perspectives

The indole-3-acetic acid scaffold is a testament to nature's chemical efficiency. As the primary auxin, it is a master regulator of plant life, operating through a sophisticated signaling network that has become a textbook model for hormone action. The translation of this fundamental knowledge has yielded powerful agricultural tools and, more recently, has illuminated the path toward novel therapeutics. The indole core is a privileged and versatile framework that continues to inspire the design of new drugs targeting a host of human diseases, from cancer to chronic inflammation. Future research will undoubtedly uncover deeper layers of auxin signaling complexity and further expand the therapeutic utility of the remarkable IAA scaffold, bridging the gap between plant biology and human health.

References

- Walker, L., & Estelle, M. (1998). Molecular mechanisms of auxin action. Current Opinion in Plant Biology, 1(5), 434-439.

- PubMed. (1998). Molecular mechanisms of auxin action. Current Opinion in Plant Biology.

- Biology Discussion. Molecular Mechanisms of Auxin Action in Plants.

- JIN DUN CHEMISTRY. (2025). Indole Acetic Acid (IAA)

- Todd, A. G., et al. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance. Pest Management Science.

- Han, X., et al. (2023). Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses.

- BYJU'S. IAA Hormone.

- Lau, S., et al. (2016). Mechanisms of auxin signaling. Development.

- Science & Plants for Schools. Investigating the hormone Auxin (IAA)

- The Ohio State University Pressbooks.

- ResearchGate. (2020). Synthetic auxin herbicides: finding the lock and key to weed resistance.

- Biology LibreTexts. (2025). Auxin.

- UC Agriculture and Natural Resources. Synthetic Auxins | Herbicide Symptoms.

- Herbicide Resistance Action Committee. Synthetic Auxin Resistant Weeds.

- Fu, S. F., et al. (2015). Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms. Plant Signaling & Behavior.

- Abele, S., et al. (2023). Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312. ChemMedChem.

- Khan Jadoon, M. S., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Medicinal Chemistry.

- MDPI. (2023). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules.

- Semantic Scholar.

- ResearchGate. (2022).

- Khan Jadoon, M. S., et al. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Publishing.

- Wikipedia. Indole-3-acetic acid.

- MDPI. (2024).

- Stefek, M., et al. (2011). Substituted Derivatives of Indole Acetic Acid as Aldose Reductase Inhibitors With Antioxidant Activity: Structure-Activity Relationship. General Physiology and Biophysics.

- Asif, M. (2015).

- Frontiers. (2023). Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents.

- CNR-IRIS. (2025). The anti-proliferative effects of indole-3-acetic acid in neuroblastoma cells.

- ResearchGate. (2021). Protocol: analytical methods for visualizing the indolic precursor network leading to auxin biosynthesis. Plant Methods.

- Kim, S. Y., et al. (2010). UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prostate cancer cells. Biological & Pharmaceutical Bulletin.

- Biology Discussion. Indole-3-Acetic Acid (IAA), and Auxin in Plants | Plant Physiology.

- Gang, S., et al. (2019). Analysis of Indole-3-acetic Acid (IAA) Production in Klebsiella by LC-MS/MS and the Salkowski Method. Bio-protocol.

- Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek.

- ResearchGate. (2025).

- Spaepen, S., & Vanderleyden, J. (2011). Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms. Applied and Environmental Microbiology.

- RJPN. (2022). Indole: A Promising Scaffold For Biological Activity. Research Journal of Pharmacy and Technology.

- ResearchGate. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.

- Spaepen, S., et al. (2007). Indole-3-acetic acid in microbial and microorganism-plant signaling. FEMS Microbiology Reviews.

Sources

- 1. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Plant Aux/IAA Gene Family: Significance in Growth, Development and Stress Responses [mdpi.com]

- 7. byjus.com [byjus.com]

- 8. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 9. Indole Acetic Acid (IAA): The Natural Plant Growth Hormone [jindunchemical.com]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. labs.biology.ucsd.edu [labs.biology.ucsd.edu]

- 12. Molecular mechanisms of auxin action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. journals.biologists.com [journals.biologists.com]

- 14. biologydiscussion.com [biologydiscussion.com]

- 15. rjpn.org [rjpn.org]

- 16. Synthetic auxin herbicides: finding the lock and key to weed resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Synthetic Auxins | Herbicide Symptoms [ucanr.edu]

- 19. hracglobal.com [hracglobal.com]

- 20. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Frontiers | Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents [frontiersin.org]

- 23. iris.cnr.it [iris.cnr.it]

- 24. UVB-activated indole-3-acetic acid induces apoptosis of PC-3 prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04266A [pubs.rsc.org]

- 31. semanticscholar.org [semanticscholar.org]

- 32. bio-protocol.org [bio-protocol.org]

- 33. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. researchgate.net [researchgate.net]

The Indole-3-Carboxaldehyde Scaffold: A Guide to Reactivity and Functionalization

Topic: Reactivity of the 3-Formyl Group in Indole Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indole-3-carboxaldehyde (I3A) is a privileged scaffold in medicinal chemistry, serving as a critical precursor for tryptamines,

Electronic Structure & Reactivity Profile

The Vinylogous Amide Anomaly

To manipulate the 3-formyl group effectively, one must first understand why it often fails to react under mild conditions suitable for benzaldehyde.

The indole nitrogen lone pair participates in resonance, donating electron density into the C3 position. This delocalization extends to the carbonyl oxygen, creating a vinylogous amide character.

-

Consequence: The carbonyl carbon is significantly less electrophilic than typical aldehydes.

-

Strategic Implication: Nucleophilic attacks (e.g., Schiff base formation, Knoevenagel condensation) often require acid catalysis (to activate the carbonyl) or elevated temperatures combined with strong nucleophiles.

Reactivity Landscape

The following diagram illustrates the core transformations accessible from the I3A scaffold.

Figure 1: Divergent synthetic pathways from the Indole-3-carboxaldehyde core.[2][3][4][5]

C-C Bond Formation: The Knoevenagel Condensation

The Knoevenagel condensation is the most reliable method for functionalizing I3A, particularly for generating dyes (merocyanines) and anticancer agents (e.g., Sunitinib analogues).

Mechanism & Causality

The reaction involves the deprotonation of an active methylene compound (e.g., malononitrile, barbituric acid) by a weak base (piperidine), followed by nucleophilic attack on the I3A carbonyl.

-

Critical Step: Spontaneous dehydration drives the equilibrium. The resulting conjugated system extends from the indole nitrogen to the electron-withdrawing groups of the methylene component, stabilizing the product.

Data: Catalyst Efficiency in I3A Condensation

Comparison of conditions for condensing I3A with Malononitrile.

| Catalyst | Solvent | Time (min) | Yield (%) | Notes |

| Piperidine (Cat.) | Ethanol | 30 | 92 | Standard, high purity. |

| L-Proline | Methanol | 60 | 85 | Green chemistry approach. |

| ZnCl₂ | Solvent-Free | 15 | 88 | Requires microwave irradiation.[6] |

| None | Water | 120 | <40 | Poor solubility limits reaction. |

Experimental Protocol: Synthesis of 5-(Indol-3-yl)barbituric Acid

This protocol is selected for its self-validating nature . The starting materials are white/off-white, while the product is a distinct dark yellow/orange precipitate with a high melting point, allowing for immediate visual confirmation of success.

Reagents

-

Indole-3-carboxaldehyde (1.0 equiv)

-

Barbituric Acid (1.0 equiv)

-

Ethanol (Absolute)

-

Piperidine (Catalytic amount, ~0.1 equiv)

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Indole-3-carboxaldehyde (1.45 g, 10 mmol) and Barbituric Acid (1.28 g, 10 mmol) in Ethanol (20 mL) .

-

Note: The mixture will likely remain a suspension initially.

-

-

Activation: Add Piperidine (2-3 drops) to the suspension.

-

Mechanistic Insight: Piperidine acts as the base to deprotonate the C5 position of barbituric acid, generating the nucleophilic enolate.

-

-

Reaction: Heat the mixture to reflux (78°C) for 1–3 hours.

-

Validation Check: The solution should turn from cloudy white to a clear deep yellow/orange solution, followed by the formation of a heavy precipitate.

-

-

Monitoring: Spot on TLC (Mobile phase: CHCl₃/MeOH 9:1). The aldehyde spot (

) should disappear. -

Workup: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

-

Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL) to remove unreacted aldehyde and piperidine traces.

-

Characterization: Dry the solid in an oven at 80°C.

-

Expected Yield: 85–92%

-

Appearance: Dark yellow to orange powder.

-

Melting Point: >250°C (Decomposes).[7]

-

Mechanistic Pathway Visualization

Figure 2: Step-wise mechanism of the base-catalyzed Knoevenagel condensation.

C-N Bond Formation: Schiff Bases

Schiff bases derived from I3A are critical intermediates for synthesizing

Optimization for Indoles

Unlike simple aldehydes, I3A requires rigorous water removal to drive the equilibrium toward the imine, as the reverse hydrolysis is favored by the stability of the indole-aldehyde resonance.

-

Preferred Method: Reflux in Ethanol/Methanol with catalytic Glacial Acetic Acid.

-

Self-Validating Endpoint: Most I3A Schiff bases exhibit fluorescence under UV light (365 nm), unlike the non-fluorescent starting amine.

Advanced Applications: Tris-Indolyl Methanes

While I3A is an electrophile, it can react with two equivalents of another indole (or the same indole) in the presence of Lewis acids (e.g.,

-

Significance: These compounds act as bacterial biofilm inhibitors.

-

Green Protocol: Recent literature supports solvent-free grinding of I3A with indole derivatives using Salicylic Acid as a catalyst, yielding products in <15 minutes [3].

References

-

Asiri, A. M. (2000).[7] 5-(Indol-3-yl)barbituric acid.[7] Molecules, 5(12), M183.[7] Link

-

Sinha, S., et al. (2008).[8] Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165. Link

-

Hasaninejad, A., et al. (2011). Green Synthesis of Bis(indolyl)methanes Catalyzed by Salicylic Acid.[9] Thai Journal of Agricultural Science. Link

-

Praja, P., et al. (2025). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives.[3][10] Current Organic Chemistry. Link

-

Zacuto, M. J. (2019).[8] Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation.[8] The Journal of Organic Chemistry, 84(10), 6465-6474. Link

Sources

- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 3. semanticscholar.org [semanticscholar.org]

- 4. jmnc.samipubco.com [jmnc.samipubco.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of 5-alkylated barbituric acids and 3-alkylated indoles via microwave-assisted three-component reactions in solvent-free conditions using Hantzsch 1,4-dihydropyridines as reducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Knoevenagel Condensation [organic-chemistry.org]

- 9. thaiscience.info [thaiscience.info]

- 10. researchgate.net [researchgate.net]

Strategic Utilization of (3-Formyl-indol-1-yl)-acetic acid ethyl ester as a Divergent Scaffold

Topic: Role of (3-Formyl-indol-1-yl)-acetic acid ethyl ester in Medicinal Chemistry Format: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists

Executive Summary: The Dual-Pharmacophore Advantage

In the landscape of heterocyclic drug design, This compound (CAS: 27065-94-7) represents a high-value "divergent intermediate." Its structural utility stems from the simultaneous presence of two chemically distinct reactive centers on the privileged indole core:[1]

-

C3-Formyl Group (Electrophilic): A gateway for Knoevenagel condensations and Schiff base formation, critical for constructing fused heterocycles and conjugated linkers.

-

N1-Acetic Acid Ethyl Ester (Nucleophilic/Hydrolysable): A masking group that modifies lipophilicity (LogP) for cell permeability or serves as a precursor for hydrazide-based molecular tethering.

This guide details the synthesis, reactivity profiling, and therapeutic applications of this compound, positioning it not merely as a reagent, but as a linchpin in library generation for antimicrobial and anticancer screenings.

Chemical Profile & Structural Significance[2][3][4][5]

| Property | Specification |

| IUPAC Name | Ethyl 2-(3-formyl-1H-indol-1-yl)acetate |

| Molecular Formula | C₁₃H₁₃NO₃ |

| Molecular Weight | 231.25 g/mol |

| Key Pharmacophore | Indole (Privileged Scaffold) |

| Reactive Sites | Aldehyde (C3), Ester (N1) |

| Solubility | Soluble in DMF, DMSO, Chloroform; Sparingly soluble in water |

Mechanistic Insight: The "Push-Pull" Electronic System

The indole nitrogen lone pair typically donates electron density into the ring, making C3 nucleophilic. However, the presence of the formyl group at C3 acts as an electron-withdrawing group (EWG), stabilizing the system but retaining reactivity toward nucleophiles at the carbonyl carbon. Simultaneously, the N1-substitution blocks the acidic proton, preventing unwanted hydrogen bonding and allowing the molecule to cross lipid membranes more effectively before metabolic hydrolysis activates the carboxylic acid.

Experimental Protocol: Robust Synthesis

While Vilsmeier-Haack formylation of N-alkylated indoles is possible, the N-alkylation of Indole-3-carboxaldehyde is the preferred, self-validating route due to higher regioselectivity and cleaner workup.

Protocol: N-Alkylation via Phase Transfer Catalysis (PTC) or Base-Mediated Substitution

Objective: Synthesize Ethyl 2-(3-formyl-1H-indol-1-yl)acetate with >90% purity.

Reagents:

-

Indole-3-carboxaldehyde (1.0 eq)

-

Ethyl bromoacetate (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (anhydrous, 2.0 eq)

-

DMF (Dimethylformamide) or Acetone (Solvent)

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a magnetic stirrer, dissolve Indole-3-carboxaldehyde (10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Add anhydrous K₂CO₃ (20 mmol). Stir the suspension at Room Temperature (RT) for 30 minutes. Observation: The mixture may change color slightly, indicating deprotonation of the indole N-H.

-

Alkylation: Dropwise add Ethyl bromoacetate (12 mmol) over 10 minutes to prevent localized concentration spikes.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Validation: Monitor via TLC (System: Hexane/Ethyl Acetate 7:3). The starting material (lower Rf) should disappear, replaced by a distinct higher Rf spot (product).

-

Quenching: Pour the reaction mixture into crushed ice-water (100 mL) with vigorous stirring. The product should precipitate as a solid.

-

Isolation: Filter the precipitate, wash with cold water (3x) to remove residual DMF and salts.

-

Purification: Recrystallize from Ethanol or purify via column chromatography if necessary.

Yield Expectation: 85–92% Characterization Check:

-

IR: Distinct bands at ~1660 cm⁻¹ (C=O aldehyde) and ~1730 cm⁻¹ (C=O ester).

-

¹H NMR: Singlet at ~9.9 ppm (CHO), Singlet at ~5.1 ppm (N-CH₂).

Divergent Medicinal Chemistry Applications[6]

The true power of this scaffold lies in its ability to undergo orthogonal transformations.

Pathway A: C3-Targeted Modifications (Schiff Bases & Condensations)

The C3-aldehyde is ideal for synthesizing Schiff bases (Azomethines) . Reacting the core with aromatic amines or hydrazides yields compounds with extended conjugation, often enhancing antioxidant and antimicrobial potency.

-

Reaction: Core + R-NH₂

Imine/Hydrazone. -

Therapeutic Target: DNA intercalation, Enzyme inhibition (e.g., Urease).

Pathway B: N1-Targeted Modifications (Hydrazide Formation)

The ethyl ester is a "masked" hydrazide. Reacting the core with Hydrazine Hydrate yields 2-(3-formyl-1H-indol-1-yl)acetohydrazide .

-

Significance: Acid hydrazides are critical pharmacophores for antitubercular (isoniazid-like) and antifungal activity.

-

Cyclization: The hydrazide can be further cyclized to form 1,3,4-oxadiazoles or 1,2,4-triazoles fused to the indole linker.

Visualization: The Divergent Synthesis Workflow

Caption: Divergent synthetic pathways utilizing the bifunctional nature of the scaffold to access distinct therapeutic classes.

Therapeutic Case Studies & Biological Data

Case Study 1: Antimicrobial Hydrazones

Research indicates that converting the ester group to a hydrazide, followed by condensation with substituted benzaldehydes, yields Hydrazone derivatives .

-

Mechanism: The C=N double bond (azomethine) facilitates binding to bacterial proteins, while the indole moiety intercalates with DNA.

-

Data: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring typically show lower MIC (Minimum Inhibitory Concentration) values against S. aureus and E. coli.

Case Study 2: Antioxidant Potential

The presence of the indole ring allows for radical scavenging.[2] Derivatives retaining the free N-H (if not alkylated) are potent, but N-alkylated derivatives like our core scaffold rely on the electronic modulation of the C3 substituent .

-

Observation: Schiff bases derived from this core show superior DPPH radical scavenging compared to the parent ester due to resonance stabilization of the radical species.

| Derivative Type | Target Activity | Key Structural Feature |

| Core Ester | Low/Moderate | Lipophilic prodrug form; limited H-bonding. |

| Acid Hydrazide | Moderate | H-bond donor/acceptor capacity increased. |

| Schiff Base (C3) | High | Extended conjugation; metal chelation potential. |

| Thiohydantoin (C3) | High | Mimics marine alkaloid Aplysinopsin (Cytotoxic). |

References

-

Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. (Note: Analogous chemistry applied to the 2-carboxylate isomer, validating the reactivity patterns). Z. Naturforsch. 2006.[3]

-

Bioactive natural compounds from 1H-indole-3-carboxaldehyde. ResearchGate Review. (Comprehensive overview of C3-formyl indole reactivity).

-

Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)-indole-3-carboxylic acid analogues. Der Pharma Chemica. (Demonstrates N1-alkylation protocols and antioxidant assays).

-

PubChem Compound Summary for Ethyl 1H-indole-3-acetate. (Structural validation of the parent ester class).

-

Vilsmeier-Haack Formylation Protocols. BenchChem Technical Notes. (General procedure for introducing formyl groups to indole esters).

Sources

Discovery and history of indole-1-acetic acid esters

The following technical guide details the chemistry, history, and pharmacological applications of Indole-1-acetic acid (I1AA) esters .

Chemistry, Pharmacology, and Therapeutic Applications[1][2]

Part 1: Executive Summary & Core Distinction

In the field of indole chemistry, a critical distinction must be made between two structural isomers that share the formula

-

Indole-3-acetic acid (IAA/I3AA): The ubiquitous plant hormone (auxin), characterized by carbon-carbon bond formation at the electron-rich C3 position.[1][2][3]

-

Indole-1-acetic acid (I1AA): The N-substituted isomer, where the acetic acid moiety is attached to the pyrrole nitrogen.

While I3AA dominates plant physiology, Indole-1-acetic acid and its esters are the primary scaffolds for specific medicinal chemistry campaigns, particularly in the development of CRTH2 antagonists , Aldose Reductase Inhibitors (ARIs) , and PPAR agonists . This guide focuses exclusively on the N-substituted I1AA series, detailing their discovery, synthesis, and utility as ester prodrugs.

Part 2: History and Discovery

The history of indole-1-acetic acid esters is bifurcated into their initial chemical synthesis and their later pharmacological awakening.

1. The Synthetic Era (Early 20th Century)

The synthesis of indole-1-acetic acid was initially a demonstration of N-alkylation selectivity. Unlike the C3-selective Fischer indole synthesis or electrophilic aromatic substitutions that yield auxins, I1AA requires the deprotonation of the indole N-H (pKa ~16 in DMSO) followed by nucleophilic attack on an

-

Key Milestone: Early organic chemists established that while C3 is the thermodynamic trap for electrophiles, the Nitrogen atom could be alkylated under basic conditions using strong bases (e.g., NaNH

or alkoxides), yielding N-substituted indoles.

2. The Pharmacological Renaissance (1970s - Present)

The true value of I1AA esters emerged in the 1970s during the "Golden Age" of NSAID discovery.

-

1972 Breakthrough: Doebel and Wasley published seminal work on "Derivatives of indole-1-acetic acid as anti-inflammatory agents." This differentiated the N-acetic acid pharmacophore from the C3-acetic acid pharmacophore found in Indomethacin.

-

Modern Era: The scaffold became central to the discovery of CRTH2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists for asthma and allergic rhinitis. The N-acetic acid tail often serves as the critical "warhead" interacting with the receptor's cationic binding pocket.

Part 3: Chemical Synthesis & Protocols[4][5][6][7]

The synthesis of Indole-1-acetic acid esters is a robust bimolecular nucleophilic substitution (

Experimental Protocol: Synthesis of Ethyl Indole-1-acetate[4]

Objective: Selective N-alkylation of indole to produce the ester precursor.

Reagents:

-

Indole (1.0 eq)

-

Ethyl bromoacetate (1.2 eq)

-

Cesium Carbonate (

) or Sodium Hydride (NaH) (1.5 eq) -

Solvent: DMF (anhydrous) or Acetonitrile

Workflow:

-

Activation: Dissolve indole in anhydrous DMF under an inert atmosphere (

). -

Deprotonation:

-

Method A (NaH): Cool to 0°C. Add NaH portion-wise. Stir for 30 min until

evolution ceases. The solution will turn from colorless to a pale rose/brown anion. -

Method B (

): Add base directly at room temperature (milder, fewer side reactions).

-

-

Alkylation: Add ethyl bromoacetate dropwise. The reaction is exothermic.

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Quench with saturated

. Extract with EtOAc. Wash organic layer with water (3x) to remove DMF. Dry over -

Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Self-Validating Checkpoint:

-

1H NMR Confirmation: Look for the disappearance of the broad N-H singlet (~11 ppm) and the appearance of a sharp singlet (

) around 4.8–5.0 ppm.

Visualization: Synthesis Pathway[3][5]

Caption: Step-wise synthesis of Indole-1-acetic acid via N-alkylation and subsequent ester hydrolysis.

Part 4: Pharmacological Applications[4][9][10][11]

The I1AA ester scaffold is not merely a blocking group; it is a tunable region for bioavailability and receptor binding.

1. Aldose Reductase Inhibitors (ARIs)[6]

-

Mechanism: ARIs prevent the conversion of glucose to sorbitol, a pathway implicated in diabetic neuropathy.

-

Compound: [5-(Benzyloxy)-1H-indol-1-yl]acetic acid (Lidorestat analogues).[6]

-

Role of I1AA: The carboxylic acid head group (derived from the ester) binds to the anion-binding site of the enzyme (Tyr48, His110, Trp111), while the indole core fits into the hydrophobic specificity pocket.

2. CRTH2 Antagonists (Asthma/Allergy)

-

Target: Prostaglandin D2 receptor 2 (DP2 or CRTH2).

-

Structure-Activity Relationship (SAR): The N-acetic acid moiety mimics the carboxylate of Prostaglandin D2, providing the essential ionic anchor point in the receptor.

-

Ester Utility: Esters of these compounds are frequently used as prodrugs to improve oral bioavailability, as the free acid is often too polar to cross the gut membrane efficiently.

3. Comparison with Indole-3-Acetic Acid (Auxin)

It is vital to distinguish the biological activity of the two isomers.

| Feature | Indole-1-Acetic Acid (I1AA) | Indole-3-Acetic Acid (I3AA) |

| Primary Role | Synthetic Scaffold / Med Chem | Plant Hormone (Auxin) |

| Auxin Activity | Negligible / Inactive | High (Cell elongation) |

| Metabolic Stability | High (N-C bond is robust) | Moderate (Oxidative decarboxylation) |

| Prodrug Mechanism | Standard Esterase Hydrolysis | HRP-Activated (Oxidative fragmentation) |

| Key Drug Class | CRTH2 Antagonists, ARIs | Cancer Prodrugs (Experimental) |

Note on Prodrugs: While I3AA esters are explored as "Trojan horses" activated by Horseradish Peroxidase (HRP) to release toxic radicals in cancer cells, I1AA esters typically function as standard prodrugs, relying on plasma esterases to release the active carboxylic acid pharmacophore.

Part 5: References

-

Doebel, K. J., & Wasley, J. W. F. (1972). Derivatives of indole-1-acetic acid as antiinflammatory agents.[7][8] Journal of Medicinal Chemistry, 15(10), 1057–1060. Link

-

Mahindroo, N., et al. (2005). Novel indole-1-acetic acid-based agonists of peroxisome proliferator-activated receptor gamma (PPARgamma).[6] Journal of Medicinal Chemistry. Link

-

Van Zandt, M. C., et al. (2005). Discovery of [5-(benzyloxy)-1H-indol-1-yl]acetic acids as potent aldose reductase inhibitors.[6] Bioorganic & Medicinal Chemistry Letters. Link

-

PubChem. (2023). Indole-1-acetic acid (Compound Summary).[9][7][8][4][6] National Library of Medicine. Link

-

Sundberg, R. J. (1996). Indoles (Best Synthetic Methods).[9] Academic Press. (Standard reference for N-alkylation chemistry).

Sources

- 1. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. jabonline.in [jabonline.in]

- 4. Indol-1-yl-acetic acid synthesis - chemicalbook [chemicalbook.com]

- 5. BJOC - An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]

- 6. frontierspartnerships.org [frontierspartnerships.org]

- 7. researchgate.net [researchgate.net]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

(3-Formyl-indol-1-yl)-acetic Acid Ethyl Ester: A Comprehensive Technical Guide for Advanced Research

This technical guide provides an in-depth exploration of (3-Formyl-indol-1-yl)-acetic acid ethyl ester, a key intermediate for researchers, scientists, and professionals in drug development. This document will detail its chemical and physical properties, synthesis, spectroscopic characterization, reactivity, potential applications, and safety protocols. The indole scaffold is a privileged structure in medicinal chemistry, and the strategic placement of a formyl group and an ethyl acetate moiety on the indole ring system offers a versatile platform for the synthesis of complex, biologically active molecules.[1][2]

Core Molecular Attributes

This compound, also known by its IUPAC name ethyl 2-(3-formyl-1H-indol-1-yl)acetate, is a bifunctional indole derivative. The presence of an aldehyde at the C3 position and an ester at the N1 position provides two distinct reactive sites for further chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 27065-94-7 | [3] |

| Molecular Formula | C₁₃H₁₃NO₃ | [3] |

| Molecular Weight | 231.25 g/mol | [2][4] |

| Melting Point | 80-81 °C | [2] |

| Boiling Point | 397.5 °C | [3] |

| Density | 1.18 g/cm³ | [3] |

| Flash Point | 194.2 °C | [3] |

| Hazard Classification | Irritant | [2] |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack formylation of ethyl (1H-indol-1-yl)acetate. This reaction is a classic and efficient method for introducing a formyl group onto electron-rich aromatic rings like indole.[5] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile that attacks the electron-rich C3 position of the indole nucleus.[5]

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is adapted from established procedures for the formylation of indoles.

Materials:

-

Ethyl (1H-indol-1-yl)acetate

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Sodium hydroxide (NaOH) solution (1 M)

-

Ice

-

Water, deionized

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Preparation: In a fume hood, slowly add phosphorus oxychloride (2.0 equivalents) to anhydrous N,N-dimethylformamide (volume sufficient to dissolve the starting material) at 0 °C with constant stirring. Allow the mixture to stir for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Reaction: Dissolve ethyl (1H-indol-1-yl)acetate (1.0 equivalent) in a minimal amount of anhydrous DMF. Cool this solution to 0 °C in an ice bath.

-

Slowly add the prepared Vilsmeier reagent to the solution of the indole acetate.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).

-

Workup: Once the reaction is complete, carefully quench the reaction by pouring the mixture into a beaker of crushed ice.

-

Neutralize the acidic solution by the slow addition of 1 M sodium hydroxide solution until the pH is approximately 7.

-

A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the pure this compound as a solid.

-

Dry the purified product under vacuum.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the aldehydic proton around 10.0 ppm, and signals in the aromatic region corresponding to the protons on the indole ring. The methylene protons of the acetate group will likely appear as a singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show a signal for the carbonyl carbon of the aldehyde around 184 ppm, the ester carbonyl carbon, and distinct signals for the aromatic carbons of the indole ring, as well as the carbons of the ethyl and acetate groups.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching of the aldehyde around 1650-1680 cm⁻¹ and another for the ester carbonyl group around 1730-1750 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (231.25 g/mol ).

Reactivity and Synthetic Utility

The dual functionality of this compound makes it a valuable building block in organic synthesis.

-

The Formyl Group: The aldehyde at the C3 position is a versatile handle for a variety of chemical transformations. It can undergo nucleophilic addition reactions, reductive amination to introduce amine functionalities, Wittig reactions to form alkenes, and condensation reactions to build more complex heterocyclic systems.

-

The Ethyl Acetate Group: The ester moiety at the N1 position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, acid chlorides, or other derivatives. This provides a secondary point of modification for creating a diverse library of compounds.

The indole scaffold itself is known to be a key component in many biologically active molecules and pharmaceuticals, and this compound serves as a strategic starting material for their synthesis.[1][2][7]

Diagram 1: Synthetic Workflow for this compound

Sources

- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ethyl (3-formyl-2-methyl-1H-indol-1-yl)acetate | 433307-59-6 [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. rsc.org [rsc.org]

- 7. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

Solubility of (3-Formyl-indol-1-yl)-acetic acid ethyl ester in organic solvents

Title: Solubility Profiling and Thermodynamic Modeling of (3-Formyl-indol-1-yl)-acetic acid ethyl ester: A Technical Guide for Process Optimization

Executive Summary This technical guide addresses the solubility characteristics of This compound (CAS: 27065-94-7 ), a critical pharmacophore intermediate in the synthesis of indole-based therapeutics (e.g., NSAIDs, auxin analogs). While specific equilibrium solubility data is often proprietary, this guide synthesizes structural analog data, thermodynamic principles, and validated experimental protocols to provide a comprehensive framework for solubility determination and process optimization.

Chemical Identity & Structural Implications

The solubility behavior of this compound is governed by the interplay between its lipophilic indole core and its polar functional groups.

-

Molecular Weight: 231.25 g/mol [4]

-

Structural Analysis:

-

Indole Core: Aromatic, lipophilic backbone driving solubility in non-polar to moderately polar organic solvents.

-

C3-Formyl Group (-CHO): Increases polarity and potential for hydrogen bonding (acceptor), enhancing solubility in alcohols and dipolar aprotic solvents.

-

N1-Ethyl Acetate Group (-CH₂COOEt): Significantly disrupts the crystal lattice energy compared to unsubstituted indoles, generally increasing solubility in esters and chlorinated solvents while maintaining low water solubility.

-

Predicted Solubility Profile & Solvent Selection

Based on the structural analysis of analogous indole esters (e.g., Ethyl indole-3-acetate) and synthesis literature, the following solubility trends are established for process design.

| Solvent Class | Representative Solvents | Predicted Solubility | Process Application |

| Esters | Ethyl Acetate, Isopropyl Acetate | High | Reaction medium; Extraction solvent. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | High-throughput solubilization; Chromatography loading. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (T-dependent) | Crystallization (Cooling). Solubility increases significantly with T. |

| Dipolar Aprotic | DMSO, DMF | Very High | Stock solutions; Reaction solvent for nucleophilic substitutions. |

| Alkanes | Hexane, Heptane, Petroleum Ether | Low / Insoluble | Anti-solvent for precipitation; Washing filter cakes. |

| Water | Water | Insoluble | Anti-solvent; Aqueous workup phase. |

Expert Insight: For purification, a binary solvent system of Ethyl Acetate/Hexane (for chromatography) or Ethanol/Water (for recrystallization) is recommended. Literature on analogous 3-formyl indoles suggests recrystallization from hot ethanol or methanol yields high-purity crystals.

Theoretical Framework: Thermodynamic Modeling

To transition from qualitative observations to quantitative process control, solubility data must be modeled. The Modified Apelblat Equation is the industry standard for correlating the solubility of indole derivatives.

The Modified Apelblat Model:

Where:

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).

- : Empirical model parameters derived from experimental data.

Thermodynamic Parameters:

From the solubility data, the enthalpy (

-

Endothermic Dissolution (

): Solubility increases with temperature (typical for this compound in alcohols). -

Entropy Driven: Positive

indicates disordering of the solvent structure upon solute insertion.

Experimental Protocol: Isothermal Saturation Method

This self-validating protocol ensures the generation of high-quality equilibrium solubility data.

Methodology: Static Equilibrium via Laser Monitoring or HPLC Analysis.

Step-by-Step Workflow:

-

Preparation: Add excess solid this compound to 20 mL of the target solvent in a jacketed glass vessel.

-

Equilibration: Stir the suspension at the target temperature (

K) for 24–48 hours. -

Validation: Ensure a solid phase remains present throughout (saturated solution).

-

Sampling: Stop stirring and allow phases to separate for 1 hour. Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE).

-

Quantification: Dilute the aliquot and analyze via HPLC (UV detection at

nm). -

Gravimetric Check: Alternatively, evaporate a known mass of supernatant to dryness to determine mass fraction.

Visualization of Process Logic

Figure 1: Solubility Determination Workflow

Caption: Standardized workflow for determining equilibrium solubility using the Isothermal Saturation Method.

Figure 2: Solvent Selection Logic for Crystallization

Caption: Decision matrix for selecting crystallization solvents based on solubility behavior.

References

-

ChemicalBook. (2023). Ethyl (3-formyl-1H-indol-1-yl)acetate Properties and Suppliers. Retrieved from

-

Jakše, R., et al. (2007). Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. ResearchGate. Retrieved from

-

Li, Y., et al. (2014). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Journal of Chemical & Engineering Data. Retrieved from

-

Sigma-Aldrich. (2023). (3-Formyl-1-indolyl)acetic acid Product Sheet. Retrieved from

Sources

- 1. (3-FORMYL-INDOL-1-YL)-ACETIC ACID METHYL ESTER CAS#: 351015-73-1 [amp.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. Welcome to www.3bsc.com [3bsc.com]

- 5. globalchemmall.com [globalchemmall.com]

- 6. bio-fount.com [bio-fount.com]

- 7. CAS 27065-94-7: Ethyl (3-formyl-1H-indol-1-yl)acetat [cymitquimica.com]

(3-Formyl-indol-1-yl)-acetic acid ethyl ester: A Comprehensive Technical Guide for the Synthetic Chemist

Foreword: Unveiling the Potential of a Versatile Indole Scaffold

In the landscape of modern drug discovery and organic synthesis, the indole nucleus stands as a privileged scaffold, forming the core of numerous natural products and pharmaceutical agents.[1] Its remarkable biological activity is often intricately linked to the nature and position of its substituents. Among the myriad of functionalized indoles, (3-Formyl-indol-1-yl)-acetic acid ethyl ester has emerged as a particularly valuable and versatile synthetic intermediate. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its diverse applications in the construction of complex molecular architectures of therapeutic interest. We will delve into the practical aspects of its preparation and reactivity, offering field-proven insights to empower researchers in their synthetic endeavors.

Synthesis of this compound: A Practical Approach via Vilsmeier-Haack Formylation

The introduction of a formyl group at the C3 position of the indole ring is most effectively achieved through the Vilsmeier-Haack reaction.[2][3][4] This electrophilic aromatic substitution reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a tertiary amide, most commonly N,N-dimethylformamide (DMF).[2] The reaction proceeds via the formation of a chloroiminium salt, which is the active electrophile that attacks the electron-rich indole nucleus.

Mechanistic Rationale

The Vilsmeier-Haack reaction is a classic and reliable method for formylating electron-rich aromatic systems. The underlying principle is the generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium cation), which is capable of attacking the indole ring. The reaction is highly regioselective for the C3 position of indole due to the stabilization of the resulting cationic intermediate (the sigma complex) by the nitrogen atom. The subsequent hydrolysis of the iminium salt intermediate yields the desired aldehyde.

Diagram 1: Mechanism of the Vilsmeier-Haack Reaction

Sources

An In-Depth Technical Guide to the Safe Handling of (3-Formyl-indol-1-yl)-acetic acid ethyl ester for Research and Development

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for (3-Formyl-indol-1-yl)-acetic acid ethyl ester (CAS No: 27065-94-7)[1]. As a key synthetic intermediate, the indole scaffold is a cornerstone in modern medicinal chemistry, forming the basis of numerous therapeutic agents[2]. The presence of a reactive formyl group and an acetic acid ethyl ester moiety on the indole nitrogen makes this compound a versatile building block, but also necessitates a thorough understanding of its potential hazards and handling requirements.

This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that safety protocols are both understood and effectively implemented.

Section 1: Hazard Identification and Risk Assessment

A comprehensive Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. Therefore, this hazard assessment is synthesized from data on structurally analogous compounds, such as indole-3-acetic acid, ethyl indole-3-acetate, and various formyl-indole derivatives[3][4][5][6]. The principle of chemical similarity suggests that this compound should be handled as a substance with the potential for moderate irritation and acute toxicity.

Summary of Potential Hazards

The primary risks associated with this compound are anticipated to be irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of its dust.

| Hazard Classification | Anticipated GHS Pictogram | Signal Word | Primary Hazard Statements |

| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation.[4][5] | |

| Serious Eye Damage/Irritation | Warning | H319: Causes serious eye irritation.[4][6] | |

| Specific target organ toxicity - single exposure | Warning | H335: May cause respiratory irritation.[4][6] | |

| Acute Toxicity (Oral, Dermal) | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin.[4] |

Expert Analysis of Hazards

-

Dermal and Ocular Irritation: As a fine organic solid, the compound poses a risk of mechanical irritation. Chemically, the aldehyde functionality can react with biological nucleophiles in the skin and eyes, potentially leading to an irritant response.

-

Respiratory Tract Irritation: The inhalation of fine powders is a well-established cause of respiratory irritation. The small particle size allows for deep penetration into the respiratory tract, where it can cause inflammation.

-

Chemical Reactivity and Incompatibility: The indole nucleus can be susceptible to strong oxidizing agents. The aldehyde group is reactive and can undergo various transformations. It is crucial to avoid contact with incompatible materials such as strong acids, bases, and oxidizing agents to prevent uncontrolled reactions[6][7]. Furthermore, many indole derivatives exhibit sensitivity to light and prolonged exposure should be avoided[4][6].

Section 2: Comprehensive Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

The causality behind using engineering controls is to contain the hazard at its source, preventing it from entering the general laboratory environment.

-